molecular formula C17H14ClF2N3O2 B2794777 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,5-difluorophenyl)urea CAS No. 894029-74-4

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,5-difluorophenyl)urea

Cat. No.: B2794777
CAS No.: 894029-74-4
M. Wt: 365.76
InChI Key: AFJHSXVUABXGGB-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,5-difluorophenyl)urea is a useful research compound. Its molecular formula is C17H14ClF2N3O2 and its molecular weight is 365.76. The purity is usually 95%.
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Scientific Research Applications

Electronic and Optical Properties

  • A novel chalcone derivative, closely related to the queried compound, has been studied for its electronic and optical properties. The research found that the compound exhibits significant second and third harmonic generation values, indicating superior properties for optoelectronic device fabrications (Shkir et al., 2018).

Structural Insights and Molecular Interactions

  • The structural analysis of a closely related compound revealed insights into its molecular conformation, highlighting intramolecular and intermolecular hydrogen bonding which plays a critical role in determining its physical and chemical properties (Yan et al., 2007).

Anticancer Activity

  • Diaryl ureas, including molecules similar to the queried compound, have been designed and evaluated for their anticancer activity. Certain derivatives have shown significant antiproliferative effects on various cancer cell lines, marking them as potential anticancer agents (Jian Feng et al., 2020).

Insecticidal Action and Chitin Synthesis Inhibition

  • Compounds from the benzoylurea class, to which the queried molecule is related, have been identified as potent inhibitors of chitin synthesis in insects. This mode of action results in defective cuticle formation, leading to the insecticidal effect of these compounds (Mulder & Gijswijt, 1973).

Allosteric Modulation of Receptors

  • Research on a molecule structurally similar to the queried compound has demonstrated its role as an allosteric antagonist of cannabinoid CB1 receptors. This indicates potential therapeutic applications in modulating receptor activity within the central nervous system (Wang et al., 2011).

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2,5-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2N3O2/c18-10-1-4-13(5-2-10)23-9-12(8-16(23)24)21-17(25)22-15-7-11(19)3-6-14(15)20/h1-7,12H,8-9H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJHSXVUABXGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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